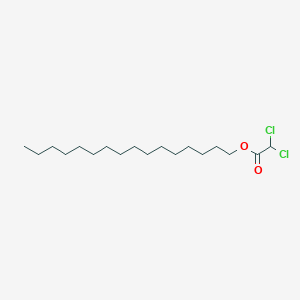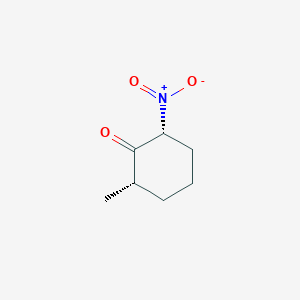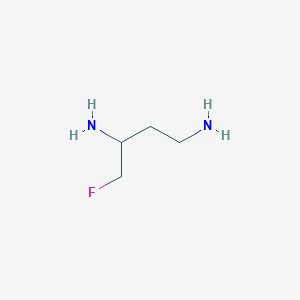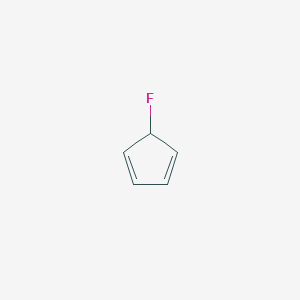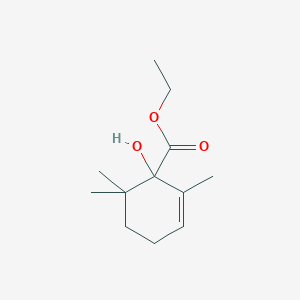
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl, hydroxy, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ethyl 1-oxo-2,6,6-trimethylcyclohex-2-ene-1-carboxylate.
Reduction: this compound.
Substitution: Various substituted ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylates.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carboxylate group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: This compound has a similar structure but with an aldehyde group instead of an ester group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: This compound has a dione structure and different reactivity.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound has an acetaldehyde group and different applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
82147-57-7 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(13)12(14)9(2)7-6-8-11(12,3)4/h7,14H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
ZMKIGMIAYHQWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(=CCCC1(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


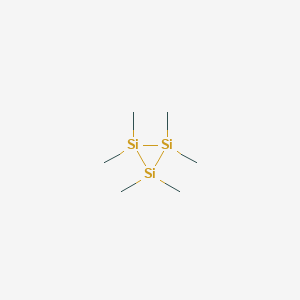
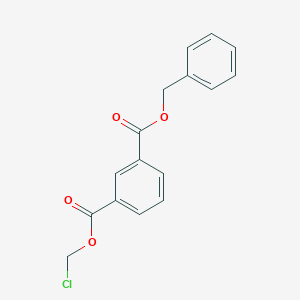
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
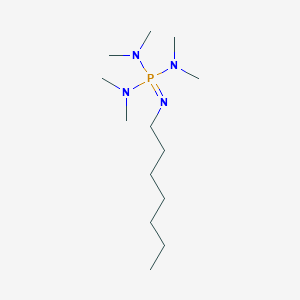
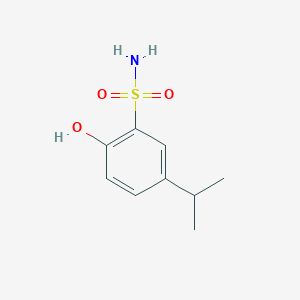
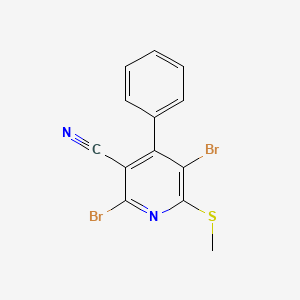
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

